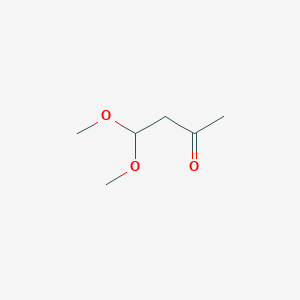

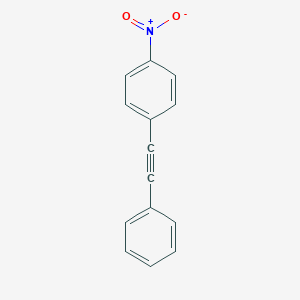

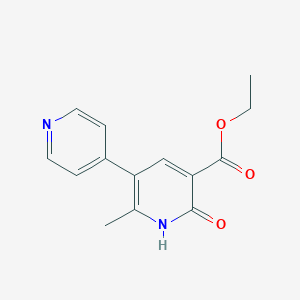

ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate is a compound that appears to be related to various pyridine derivatives with potential biological activities. The papers provided discuss the synthesis, molecular structure, and chemical reactions of similar pyridine derivatives, which can offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the reaction of various starting materials such as ethyl esters, cyanoacetamide, and different nucleophiles to form complex structures with potential pharmacological activities . For example, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared from reactions starting with 2,6-dihydroxy-3-cyano-4-methyl pyridine, highlighting the versatility of pyridine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with single-crystal X-ray diffraction being used to determine the crystal structure of some compounds . The crystal structure analysis provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's properties and potential interactions with biological targets.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions with O- and N-nucleophiles, leading to the formation of different products with potential biological activities . The reactivity of these compounds can be influenced by the substituents on the pyridine ring, which can affect the compound's overall chemical behavior and its interaction with biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their thermal behavior, solubility, and reactivity, are influenced by their molecular structure . For instance, the presence of substituents like tert-butyl or ethyl groups can affect the compound's stability and reactivity. The supramolecular aggregation of these compounds through various interactions like C-H...O, C-H...F, and C-H...π also plays a significant role in their properties .

Case Studies

Some pyridine derivatives have been studied for their pharmacological activities, such as their potential as antimitotic agents, cardiotonic agents, and for their anti-inflammatory, analgesic, and hypotensive activities . These studies provide valuable case examples of how the chemical properties of pyridine derivatives can translate into biological effects, which can be leveraged for therapeutic purposes.

Wissenschaftliche Forschungsanwendungen

Chemical Variability and Properties

The chemistry of heterocyclic compounds, such as those containing pyridine rings, is characterized by a wide range of properties and potential applications. These compounds serve as ligands in complex formation, exhibiting diverse spectroscopic, structural, magnetic, and biological activities. Their variability offers a platform for designing new materials and exploring unknown analogues with potential scientific and industrial applications (Boča, Jameson, & Linert, 2011).

Food Toxicants and Formation Mechanisms

Research into the formation and fate of processing-related food toxicants, such as PhIP, highlights the role of heterocyclic compounds in food chemistry. The understanding of how these compounds form during food processing and their potential health impacts is crucial. This knowledge aids in developing strategies to mitigate exposure to harmful compounds in the diet (Zamora & Hidalgo, 2015).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of organic compounds, including those with ether functionalities similar to the compound , are critical for assessing their impact on ecosystems and human health. Studies have identified microorganisms capable of degrading such compounds, elucidating pathways that could inform bioremediation strategies and environmental risk assessments (Thornton et al., 2020).

Medicinal Applications

Heterocyclic compounds, including pyridine derivatives, play a significant role in medicinal chemistry, offering a broad spectrum of biological activities. Their structural diversity allows for the development of novel therapeutics with specific target profiles, addressing various health conditions and diseases. This underscores the importance of such compounds in drug discovery and development processes (Altaf et al., 2015).

Eigenschaften

IUPAC Name |

ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(18)12-8-11(9(2)16-13(12)17)10-4-6-15-7-5-10/h4-8H,3H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNIRPVTJYMWGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)C)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.